molecular formula C12H14N2OS B187931 5-(4-Tert-butylphenyl)-1,3,4-oxadiazole-2-thiol CAS No. 306936-90-3

5-(4-Tert-butylphenyl)-1,3,4-oxadiazole-2-thiol

Cat. No. B187931
M. Wt: 234.32 g/mol
InChI Key: ATIYHEZPBLMRNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(4-Tert-butylphenyl)-1,3,4-oxadiazole-2-thiol” seems to be a complex organic molecule. The “4-Tert-butylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, the basic unit of many organic compounds) with a tert-butyl group (a carbon atom attached to three methyl groups) attached . The “1,3,4-oxadiazole” part refers to a heterocyclic compound, an organic compound that contains at least one atom other than carbon within its ring structure . The “2-thiol” part indicates the presence of a sulfur atom .

Scientific Research Applications

  • Organic Chemistry and Macromolecular Chemistry

    • Application: The compound 3,5-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]benzenamine, which is structurally similar to the compound you mentioned, has been synthesized and studied .
    • Method: The reduction was carried out using a mixture of sulfur, Na 2 S — 9 H 2 O, water, and pyridine. A solution of this reducing agent was added to a solution of 3,5-bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]nitrobenzene in warm pyridine .
    • Results: The reaction mixture was heated to reflux for 90 min, during which time a yellow precipitate separated. The mixture was filtered and the filtrate was added dropwise to water. The precipitate was collected by suction filtration and dried. The combined solids were extracted with chloroform, the solution was filtered and concentrated in vacuum to yield a light yellow solid .
  • Organic Light-Emitting Devices (OLEDs)

    • Application: A compound similar to the one you mentioned, (2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazol), is used as an electron transport material in OLEDs .
    • Method: Multilayer devices can be built up either by vacuum sublimation or from solution .
    • Results: While vacuum deposition offers the clear advantage that multilayer structures can be easily realized .
  • Medicinal Chemistry

    • Application: 1,5-Naphthyridines, which are structurally similar to the compound you mentioned, have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .
    • Method: The synthesis of 1,5-naphthyridines involves the reaction of 4-hydroxy-8-methyl-1,5-naphthyridine with various reagents .
    • Results: These compounds have been found to be effective in treating hormonal and central nervous system diseases .
  • Organic Light-Emitting Devices (OLEDs)

    • Application: Some 1,5-naphthyridines are very interesting compounds as OLEDs .
    • Method: The fabrication of OLEDs involves the deposition of thin films of organic semiconductors .
    • Results: These devices have been found to exhibit excellent electroluminescent properties .
  • Heterocyclic Compounds

    • Application: The compound 1,5-Naphthyridines, which are structurally similar to the compound you mentioned, have significant importance in the field of heterocyclic compounds .
    • Method: The synthesis of 1,5-naphthyridines involves the reaction of 4-hydroxy-8-methyl-1,5-naphthyridine with various reagents .
    • Results: These compounds have been found to be effective in treating hormonal and central nervous system diseases .
  • Organic Light-Emitting Devices (OLEDs)

    • Application: Some 1,5-naphthyridines are very interesting compounds as OLEDs .
    • Method: The fabrication of OLEDs involves the deposition of thin films of organic semiconductors .
    • Results: These devices have been found to exhibit excellent electroluminescent properties .

properties

IUPAC Name

5-(4-tert-butylphenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-12(2,3)9-6-4-8(5-7-9)10-13-14-11(16)15-10/h4-7H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIYHEZPBLMRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351083
Record name 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Tert-butylphenyl)-1,3,4-oxadiazole-2-thiol

CAS RN

306936-90-3
Record name 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Tert-butylphenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(4-Tert-butylphenyl)-1,3,4-oxadiazole-2-thiol

Citations

For This Compound
2
Citations
X Xie, W Cong, F Zhao, H Li, W Xin… - Journal of enzyme …, 2018 - Taylor & Francis
Twenty-four novel 5-phenyl-1,3,4-oxadiazole-2-thiol (POT) analogues, benzo[d]oxazole-2-thiol, benzo[d]thiazole-2-thiol and 5-methyl-1,3,4-thiadiazole-2-thiol-substituted N,N-bis(2-…
Number of citations: 48 www.tandfonline.com
GD Yin, TT Lai, ZS Yan, H Chen, J Zheng, Q Tao - Tetrahedron, 2013 - Elsevier
An efficient catalyst-free synthesis of novel functionalized 4-thio-substituted 2-aryl-4H-chromenes from easily available 2-hydroxychalcone derivatives is described. This domino reaction …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.